Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-

Catalog No.
S690513
CAS No.
174813-81-1
M.F
C30H33ClN2O2RuS
M. Wt
622.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphen...

CAS Number

174813-81-1

Product Name

Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

Molecular Formula

C30H33ClN2O2RuS

Molecular Weight

622.2 g/mol

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

XBNBOGZUDCYNOJ-XCPIVNJJSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]

The compound Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]- is a complex of ruthenium that showcases the versatility of this transition metal in coordination chemistry. Ruthenium is a member of the platinum group metals and is known for its ability to form various oxidation states, typically ranging from 0 to +8. This specific compound features a ruthenium center coordinated with a sulfonamide ligand and a chlorinated trimethylbenzene moiety. The unique arrangement of ligands contributes to its potential reactivity and biological activity.

The mechanism of action of RuCl(S,S)-TsDPEN: mesitylene in ATH reactions involves a series of steps:

  • Substrate Binding: The substrate binds to the ruthenium center through its carbonyl group.
  • Hydrogen Activation: The hydrogen donor molecule (e.g., formic acid) interacts with the catalyst, and the H-H bond is cleaved.
  • Hydrogen Transfer: The chiral environment created by the (S,S)-TsDPEN ligand directs the transfer of hydrogen to a specific enantiomer of the substrate.
  • Product Release: The product desorbs from the catalyst, regenerating the active form.

The detailed mechanistic pathway likely involves the formation of various intermediate complexes between the catalyst, substrate, and hydrogen donor [].

Catalysis in Organic Transformations:

RuCl(S,S)-TsDPEN: mesitylene has been explored as a catalyst for various organic transformations due to its unique properties, including its chiral environment and ability to activate small molecules. Research suggests its potential in:

  • Enantioselective Hydrogenation: This process involves the addition of hydrogen to a molecule, often used to create specific chiral products. RuCl(S,S)-TsDPEN: mesitylene demonstrates promising activity and selectivity in hydrogenating various unsaturated substrates, such as ketones and imines [].
  • Oxidation: This reaction involves the removal of electrons from a molecule. Studies have shown the potential of RuCl(S,S)-TsDPEN: mesitylene as a catalyst for selective oxidation reactions, including alcohol oxidation to ketones [].
  • C-H Activation: This process involves breaking a carbon-hydrogen bond, which is often a crucial step in organic synthesis. RuCl(S,S)-TsDPEN: mesitylene exhibits potential for activating C-H bonds in various molecules, opening up new avenues for targeted transformations [].

Ligand Synthesis and Medicinal Chemistry:

The controlled chirality of RuCl(S,S)-TsDPEN: mesitylene makes it a valuable building block for the synthesis of other chiral ligands. These ligands can then be used in various applications, including:

  • Asymmetric Catalysis: Chiral ligands are essential for achieving enantioselectivity in many catalytic reactions. RuCl(S,S)-TsDPEN: mesitylene can be used to prepare chiral ligands for various asymmetric catalysts [].
  • Drug Discovery and Development: Chiral molecules often exhibit different biological activities. The use of RuCl(S,S)-TsDPEN: mesitylene in ligand synthesis can contribute to the development of new chiral drugs with improved efficacy and reduced side effects [].

Nanomaterial Synthesis:

Recent research explores the potential of RuCl(S,S)-TsDPEN: mesitylene in the synthesis of functional nanomaterials. The unique properties of this compound, including its ability to self-assemble and interact with other molecules, make it a promising candidate for:

  • Designing functional nanoparticles: These nanoparticles can be tailored for various applications, such as drug delivery, catalysis, and imaging.
  • Creating new materials with specific properties: The controlled chirality and reactivity of RuCl(S,S)-TsDPEN: mesitylene can lead to the development of novel materials with desired properties for diverse scientific and technological applications.

Ruthenium complexes are known for their diverse reactivity patterns. For instance, they can participate in oxidation reactions and catalyze various organic transformations. The compound may undergo reactions typical of ruthenium complexes, such as:

  • Ligand exchange reactions, where the chloride or sulfonamide ligands can be replaced by other nucleophiles.
  • Redox reactions, taking advantage of the varying oxidation states of ruthenium to facilitate electron transfer processes.
  • Cyclization reactions, which can be influenced by the presence of functional groups on the ligands .

Ruthenium complexes have garnered attention for their potential biological applications, including anticancer properties. Studies have suggested that certain ruthenium compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The specific compound may interact with biological macromolecules such as DNA and proteins, potentially leading to therapeutic effects. Additionally, it has been noted that some ruthenium complexes can act as catalysts in bio

The synthesis of this specific ruthenium complex typically involves several steps:

  • Preparation of Ligands: The sulfonamide ligand is synthesized separately and purified.
  • Complex Formation: Ruthenium trichloride or another suitable precursor is reacted with the prepared ligand in a solvent such as ethanol or acetonitrile.
  • Isolation and Purification: The resulting complex is isolated through crystallization or chromatography techniques.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

The applications of ruthenium complexes are vast:

  • Catalysis: They are widely used in organic synthesis as catalysts for various reactions, including olefin metathesis and hydrogenation.
  • Medicine: Due to their biological activity, they are being explored as potential anticancer agents and for other therapeutic uses.
  • Material Science: Ruthenium complexes are also utilized in the development of new materials with unique electronic properties .

Interaction studies involving this compound may focus on its binding affinity to biomolecules, stability under physiological conditions, and its reactivity with biological targets. Such studies help elucidate the mechanism by which these compounds exert their biological effects and can guide further developments in drug design.

Several compounds share structural similarities with the described ruthenium complex. Here are a few notable examples:

Compound NameKey FeaturesUnique Aspects
RuthenoceneStructurally similar to ferrocene; contains a ruthenium center sandwiched between cyclopentadienyl ligandsExhibits distinct redox properties
Grubbs' CatalystContains a ruthenium center with phosphine ligands; used for olefin metathesisHighly effective in polymerization reactions
Ruthenium(III) ChlorideA common precursor for various ruthenium complexesVersatile starting material for synthesizing more complex compounds

The uniqueness of the described compound lies in its specific ligand arrangement and potential biological activity compared to these other compounds, which may focus more on catalytic applications rather than biological interactions .

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (25%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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